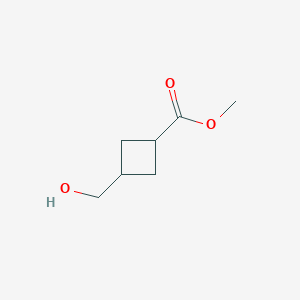

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUXXSRNBCFGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855672 | |

| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-17-6 | |

| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies. Each route is presented with a thorough discussion of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This document emphasizes scientific integrity, providing in-text citations to authoritative sources and culminating in a complete reference list. Visual aids in the form of tables and diagrams are included to enhance clarity and data interpretation.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a variety of biologically active natural products and pharmaceutical agents. Its inherent ring strain imparts unique conformational properties and reactivity, making it an attractive scaffold for the design of novel therapeutics and materials. This compound, possessing both a hydroxyl and an ester functional group on a cyclobutane core, serves as a versatile intermediate for the synthesis of more complex molecules. The cis and trans diastereomers of this compound offer distinct three-dimensional arrangements of their functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide will explore two principal and scientifically robust strategies for the synthesis of this compound:

-

Route A: A strategy commencing with the synthesis of a cyclobutane-1,3-dicarboxylate precursor, followed by the challenging yet crucial selective mono-reduction of one of the ester functionalities.

-

Route B: An alternative approach that hinges on the stereoselective reduction of a keto-ester precursor, methyl 3-oxocyclobutane-1-carboxylate, to afford the target alcohol.

Both routes will be analyzed for their advantages, limitations, and the stereochemical control they offer.

Synthetic Strategy I: Selective Mono-Reduction of a Dicarboxylate Precursor

This synthetic approach leverages the accessibility of symmetric cyclobutane-1,3-dicarboxylic acid derivatives. The core challenge lies in differentiating between two chemically equivalent ester groups to achieve a mono-reduction.

Synthesis of the Key Precursor: Dimethyl cyclobutane-1,3-dicarboxylate

The journey begins with the construction of the cyclobutane ring, a process that has a historically rich and sometimes convoluted background[1]. A reliable and scalable method proceeds via the [2+2] photocycloaddition of an appropriate precursor or through alkylation strategies. A well-established route involves the synthesis of cyclobutane-1,3-dicarboxylic acid.

A modern and efficient method for the synthesis of a related precursor, cyclobutane-1,3-diacid (CBDA), involves the [2+2] photocyclization of trans-cinnamic acid[2]. For the unsubstituted cyclobutane-1,3-dicarboxylic acid, historical synthetic challenges have been overcome, and reliable methods are now available[1].

Once the dicarboxylic acid is obtained, it can be readily converted to the corresponding dimethyl ester.

Experimental Protocol: Esterification of cyclobutane-1,3-dicarboxylic acid

-

To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in methanol (10-20 volumes) is added concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford dimethyl cyclobutane-1,3-dicarboxylate as a colorless oil, which can be used in the next step without further purification.

The Chemoselectivity Challenge: Mono-reduction of the Diester

The selective reduction of one of two identical ester groups is a non-trivial synthetic challenge. Standard reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both esters to the corresponding diol. Therefore, a carefully chosen reagent and precisely controlled reaction conditions are paramount.

Borane (BH₃) complexes, such as BH₃·THF or BH₃·DMS, are known to reduce carboxylic acids in the presence of esters[3][4][5]. By converting one of the ester groups of the diester to a carboxylic acid, a selective reduction can be achieved. An alternative and more direct approach involves the use of modified borohydride reagents that exhibit enhanced reactivity towards esters, allowing for a controlled reduction. A combination of sodium borohydride with a Lewis acid, such as lithium chloride (LiCl) or calcium chloride (CaCl₂), can facilitate the reduction of esters[6]. The choice of solvent and temperature is also critical in modulating the reactivity and selectivity.

Conceptual Workflow for Selective Mono-reduction

Caption: Route A workflow via a mono-acid intermediate.

Experimental Protocol: Selective Mono-reduction using NaBH₄/LiCl

-

To a solution of dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) and lithium chloride (1.0-1.2 eq) in a mixture of anhydrous THF and ethanol is added sodium borohydride (1.0-1.5 eq) portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-24 hours. The reaction progress should be carefully monitored by TLC or GC-MS to avoid over-reduction to the diol.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl.

-

The mixture is concentrated under reduced pressure to remove the organic solvents.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to separate the desired mono-alcohol from unreacted starting material and the diol byproduct.

Synthetic Strategy II: Stereoselective Reduction of a Keto-Ester

This strategy offers a more direct approach to controlling the stereochemistry of the final product by leveraging the well-studied principles of stereoselective ketone reduction.

Synthesis of the Key Precursor: Methyl 3-oxocyclobutanecarboxylate

The synthesis of this key keto-ester can be achieved through various methods, including the Dieckmann condensation of appropriate acyclic precursors.

Stereoselective Reduction of the Cyclobutanone

The reduction of the ketone functionality in methyl 3-oxocyclobutanecarboxylate can yield both cis and trans isomers of the target molecule. The stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions.

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent (antifacial attack)[7]. This preference is attributed to minimizing torsional strain in the transition state, consistent with the Felkin-Anh model[7]. Bulky reducing agents are expected to enhance this selectivity. Conversely, achieving the trans isomer may require directing groups or alternative reduction methodologies.

Key Factors Influencing Stereoselectivity:

| Factor | Influence on Stereoselectivity | Rationale |

| Reducing Agent | Bulky hydrides (e.g., L-Selectride®) favor cis isomer formation. | Increased steric hindrance promotes attack from the less hindered face. |

| Temperature | Lower temperatures generally increase the selectivity for the cis isomer[7]. | The transition state leading to the major product is more favored energetically at lower temperatures. |

| Solvent | Less polar solvents can enhance the selectivity for the cis isomer[7]. | Solvent coordination to the carbonyl and the reducing agent can influence the approach of the hydride. |

Reaction Pathway for Stereoselective Reduction

Caption: Stereoselective reduction of the keto-ester precursor.

Experimental Protocol: Synthesis of cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

-

A solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

L-Selectride® (1.0 M solution in THF, 1.1-1.2 eq) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by TLC.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure cis-isomer.

Experimental Protocol: Synthesis of trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (potential mixture)

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.0-1.5 eq) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The resulting mixture of cis and trans isomers can be separated by careful column chromatography. The ratio of isomers will depend on the specific reaction conditions.

Purification and Characterization

The separation of the cis and trans isomers of this compound can be achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[8]. The identity and purity of the final products should be confirmed by a combination of analytical techniques.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | The chemical shifts and coupling constants of the protons on the cyclobutane ring will differ for the cis and trans isomers. The relative stereochemistry can often be determined by NOE experiments. |

| ¹³C NMR | Distinct signals for the carbons of the cyclobutane ring and the functional groups for each isomer. |

| IR Spectroscopy | Characteristic absorptions for the hydroxyl (broad, ~3400 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product. |

Conclusion

The synthesis of this compound can be successfully accomplished through two primary synthetic strategies. The choice between the selective mono-reduction of a diester and the stereoselective reduction of a keto-ester will depend on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis. The reduction of the keto-ester generally offers a more direct and controllable route to specific stereoisomers. Careful selection of reagents and reaction conditions is crucial for achieving high yields and selectivities in both approaches. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical building block.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Strategic Analysis of Synthesis

This compound is a valuable bifunctional building block in modern organic synthesis. Its compact and rigid cyclobutane core, decorated with orthogonal hydroxyl and methyl ester functionalities, makes it an attractive scaffold for the development of novel pharmaceuticals and advanced materials. The 1,3-disubstitution pattern allows for the creation of specific stereochemical and conformational properties in larger molecules. This guide provides a detailed examination of a reliable and scalable synthetic route to this target molecule, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule suggests that the primary alcohol and the methyl ester can be derived from a common precursor, a dicarboxylic acid derivative. The most direct approach involves the selective reduction of one of two ester groups in a symmetrical diester, such as dimethyl cyclobutane-1,3-dicarboxylate. This diester, in turn, can be readily prepared from the corresponding cyclobutane-1,3-dicarboxylic acid, a commercially available or synthetically accessible starting material.

Caption: Retrosynthetic analysis of the target molecule.

Rationale for the Chosen Pathway

Several synthetic strategies could be envisioned to construct the target molecule. However, the selective reduction pathway starting from cyclobutane-1,3-dicarboxylic acid offers significant advantages in terms of efficiency, scalability, and control.

-

Alternative Route 1: Functional Group Interconversion. One could start with a precursor like 3-oxocyclobutanecarboxylic acid.[1][2] This would require a multi-step sequence, for instance, a Wittig reaction to introduce a methylene group, followed by hydroboration-oxidation to form the primary alcohol, and subsequent esterification. While feasible, this route is longer and may present challenges in achieving high overall yields.

-

Alternative Route 2: [2+2] Cycloaddition. Building the cyclobutane ring from acyclic precursors via a [2+2] photocyclization is a fundamental approach.[3] For example, the cycloaddition of acrylic acid and an appropriate alkene could be considered. However, controlling the regioselectivity and stereoselectivity of such reactions to achieve the desired 1,3-disubstituted pattern can be complex and often results in mixtures of isomers, complicating purification.

The selected pathway, beginning with the dicarboxylic acid, leverages a symmetrical intermediate (the diester), where the main challenge is narrowed to a single, well-understood transformation: the selective mono-reduction. This approach minimizes the number of synthetic steps and avoids complex purification of isomeric mixtures early in the sequence.

Core Synthesis Workflow

The synthesis is executed in three primary stages: the formation of the key diester intermediate, the critical selective reduction, and the final purification.

Caption: Overall synthetic workflow.

Detailed Synthesis Protocol

Stage 1: Synthesis of Dimethyl cyclobutane-1,3-dicarboxylate

The first step is the conversion of the commercially available cyclobutane-1,3-dicarboxylic acid into its corresponding dimethyl ester. This is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] Using methanol as both the reagent and the solvent drives the equilibrium towards the product side.

Mechanism Insight (Fischer Esterification): The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ester product.[5][6]

Experimental Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutane-1,3-dicarboxylic acid (14.4 g, 0.10 mol).

-

Reagent Addition: Add methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is consumed.

-

Work-up: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add water (100 mL) and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude dimethyl cyclobutane-1,3-dicarboxylate.[7] The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

| Parameter | Value |

| Starting Material | Cyclobutane-1,3-dicarboxylic acid |

| Reagents | Methanol, Sulfuric Acid (cat.) |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Stage 2: Selective Mono-reduction

This is the most critical step of the synthesis. The goal is to reduce one of the two chemically equivalent ester groups to a primary alcohol without affecting the other. This differentiation is achieved by carefully controlling the stoichiometry of a milder reducing agent. While powerful reagents like lithium aluminum hydride (LiAlH₄) would likely lead to the diol, weaker hydride donors such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) offer better selectivity. LiBH₄ is particularly effective for this transformation.

Causality of Reagent Choice: The reactivity of borohydride reagents can be tuned. NaBH₄ is generally unreactive towards esters in common solvents like methanol or ethanol at room temperature. However, LiBH₄ is a more potent reducing agent than NaBH₄ and can reduce esters, yet it is milder and more selective than LiAlH₄. By using a controlled amount (approximately 1.0-1.2 equivalents) of LiBH₄ at a controlled temperature, it is possible to favor the mono-reduction. The reaction proceeds through a tetrahedral intermediate, and the rate of the second reduction is significantly slower, allowing for the isolation of the desired hydroxy-ester.

Experimental Protocol:

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethyl cyclobutane-1,3-dicarboxylate (17.2 g, 0.10 mol) in dry tetrahydrofuran (THF) (200 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of lithium borohydride (LiBH₄) in THF (e.g., 2.0 M solution, 55 mL, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2-3 hours, monitoring the reaction by TLC to observe the disappearance of the starting diester and the formation of the product.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral to slightly acidic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

| Parameter | Value | Rationale |

| Reducing Agent | Lithium Borohydride (LiBH₄) | Offers good reactivity for esters with higher selectivity than LiAlH₄. |

| Stoichiometry | 1.0 - 1.2 equivalents | Crucial for maximizing mono-reduction and minimizing diol formation. |

| Solvent | Dry Tetrahydrofuran (THF) | Aprotic solvent compatible with the reducing agent. |

| Temperature | 0 °C | Slows the reaction rate, enhancing selectivity. |

Stage 3: Purification and Characterization

The crude product from the reduction step will likely contain a mixture of the desired mono-alcohol, unreacted starting material, and the over-reduced diol. Purification is effectively achieved using silica gel column chromatography.

Experimental Protocol:

-

Chromatography Setup: Prepare a silica gel column using a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50 ethyl acetate/hexanes).

-

Elution: Apply the crude product to the column and elute with the solvent system. The less polar starting material will elute first, followed by the desired product, and finally the more polar diol.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.[8][9][10]

Product Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[8][9] |

| Molecular Weight | 144.17 g/mol [8][9] |

| Appearance | Colorless oil or liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.67 (s, 3H, -OCH₃), ~3.55 (d, 2H, -CH₂OH), ~2.80-2.60 (m, 1H, -CHCO₂Me), ~2.40-2.10 (m, 3H, ring CH₂ and CHCH₂OH), ~2.00-1.80 (m, 2H, ring CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~175.0 (-CO₂Me), ~65.0 (-CH₂OH), ~51.5 (-OCH₃), ~38.0 (CHCO₂Me), ~35.0 (CHCH₂OH), ~28.0 (ring CH₂) |

| IR (thin film, cm⁻¹) | ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1730 (s, C=O stretch) |

Troubleshooting and Field Insights

-

Problem: Low yield in the esterification step.

-

Cause: Incomplete reaction due to the equilibrium nature of the Fischer esterification. Insufficient catalyst or presence of water in the starting materials.

-

Solution: Ensure anhydrous conditions. Use a Dean-Stark apparatus to remove water azeotropically if refluxing in a solvent like toluene. Increase reaction time or add more catalyst.

-

-

Problem: Over-reduction leading to significant diol formation.

-

Cause: Excess reducing agent, reaction temperature too high, or prolonged reaction time.

-

Solution: Carefully control the stoichiometry of LiBH₄. Maintain the reaction at 0 °C or lower (-20 °C). Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.

-

-

Problem: Difficulty in separating the product from the starting material during chromatography.

-

Cause: Similar polarities of the diester and the mono-alcohol product.

-

Solution: Use a long chromatography column to improve separation resolution. Employ a shallow solvent gradient (e.g., increase ethyl acetate percentage very slowly). If separation remains difficult, consider converting the hydroxyl group to a bulky silyl ether to drastically change its polarity for easier separation, followed by a deprotection step.

-

Conclusion

The synthesis of this compound is reliably achieved through a three-stage process involving Fischer esterification of cyclobutane-1,3-dicarboxylic acid, followed by a carefully controlled selective mono-reduction of the resulting diester with lithium borohydride. This pathway is efficient, scalable, and relies on well-understood chemical transformations. The final product, a versatile bifunctional building block, is obtained in high purity after standard chromatographic purification. The key to success lies in the meticulous control of stoichiometry and temperature during the critical reduction step to maximize the yield of the desired mono-alcohol.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]

- 9. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]

- 10. calpaclab.com [calpaclab.com]

Spectroscopic Data of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: An In-depth Technical Guide

Introduction

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (C₇H₁₂O₃, MW: 144.17 g/mol ) is a bifunctional organic molecule featuring a cyclobutane core, a primary alcohol, and a methyl ester.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The stereochemistry of the substituents on the cyclobutane ring—cis or trans—significantly influences its three-dimensional structure and, consequently, its biological activity and physical properties.

Accurate structural elucidation and characterization are paramount for any research or development involving this compound. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, assess purity, and determine stereochemistry. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer in-depth interpretations of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.

Theoretical Framework

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, we can obtain an NMR spectrum.

The precise resonance frequency of a nucleus is influenced by its local electronic environment, an effect known as the chemical shift (δ) . Electronegative atoms, for instance, withdraw electron density from nearby nuclei, "deshielding" them and causing them to resonate at a higher frequency (downfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents. Furthermore, the interaction between the spins of neighboring, non-equivalent nuclei leads to spin-spin splitting , providing valuable information about the connectivity of atoms. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent neighboring protons.

The conformation of the cyclobutane ring, which is not perfectly planar, can influence the coupling constants between protons.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition Workflow:

Data Interpretation

¹H NMR (400 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | s | 3H | -COOCH₃ | Singlet for the methyl ester protons. |

| ~ 3.65 | d, J ≈ 6 Hz | 2H | -CH₂OH | Protons of the hydroxymethyl group, split by the adjacent methine proton. |

| ~ 2.80 - 3.00 | m | 1H | -CH(COOCH₃) | Methine proton at C1, expected to be a complex multiplet due to coupling with neighboring ring protons. |

| ~ 2.40 - 2.60 | m | 1H | -CH(CH₂OH) | Methine proton at C3, also a complex multiplet. |

| ~ 2.00 - 2.20 | m | 4H | Ring -CH₂- | Diastereotopic methylene protons on the cyclobutane ring, leading to complex multiplets. |

| ~ 1.70 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; its chemical shift is concentration-dependent and it may exchange with D₂O. |

¹³C NMR (100 MHz, CDCl₃) - Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | -C OOCH₃ | Carbonyl carbon of the ester, typically found in this downfield region.[6] |

| ~ 65 | -C H₂OH | Carbon of the hydroxymethyl group, deshielded by the oxygen atom.[6] |

| ~ 52 | -COOC H₃ | Methyl carbon of the ester.[8] |

| ~ 40 | -C H(COOCH₃) | Methine carbon at C1. |

| ~ 35 | -C H(CH₂OH) | Methine carbon at C3. |

| ~ 30 | Ring -C H₂- | Methylene carbons of the cyclobutane ring.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum.

Theoretical Framework

The absorption of IR radiation causes transitions between vibrational energy levels. The main types of vibrations are stretching (a change in bond length) and bending (a change in bond angle). The frequency of a particular vibration depends on the masses of the atoms involved and the strength of the bond between them. For instance, a C=O double bond is stronger than a C-O single bond and will therefore absorb at a higher frequency (wavenumber). The presence of hydrogen bonding can significantly broaden the absorption band of an O-H stretch.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Data Acquisition Workflow:

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the alcohol and ester functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |

| 2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic (sp³ C-H) |

| ~ 1730 | Strong, Sharp | C=O stretch | Ester (-COOCH₃) |

| 1300 - 1000 | Strong | C-O stretch | Ester and Alcohol |

The broad and strong absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.[9][11] The sharp and intense peak around 1730 cm⁻¹ is characteristic of the carbonyl stretch of a saturated ester.[10] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-O stretching vibrations of the ester and alcohol, which are typically strong.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

The fragmentation patterns are often predictable and provide clues about the molecule's structure. For instance, alcohols frequently undergo α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[13][14] Esters can also undergo characteristic fragmentations.[15]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

Instrumentation:

-

A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition Workflow:

Data Interpretation

The mass spectrum of this compound (MW = 144.17) is expected to show a molecular ion peak (M⁺•) at m/z = 144. However, for alcohols, this peak can be weak or absent.[15]

Predicted Fragmentation Pattern:

-

m/z = 144 (M⁺•): The molecular ion.

-

m/z = 126 ([M - H₂O]⁺•): Loss of a water molecule (18 amu) from the alcohol moiety. This is a common fragmentation pathway for alcohols.[13]

-

m/z = 113 ([M - OCH₃]⁺): Loss of the methoxy radical (31 amu) from the ester group (α-cleavage).

-

m/z = 85 ([M - COOCH₃]⁺): Loss of the carbomethoxy radical (59 amu).

-

m/z = 74: A potential fragment resulting from McLafferty rearrangement involving the ester group, though less likely with a cyclobutane ring.

-

m/z = 45 ([CH₂OH]⁺): A fragment that could arise from cleavage of the cyclobutane ring.

The relative intensities of these fragment ions will depend on their stability. The analysis of these fragments allows for the piecing together of the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy offer detailed insights into the carbon-hydrogen framework and the stereochemical arrangement of the substituents. IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key hydroxyl and ester functional groups. Finally, mass spectrometry determines the molecular weight and provides further structural clues through predictable fragmentation patterns. Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and quality of this important synthetic building block for researchers, scientists, and drug development professionals.

References

- 1. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]

- 2. cis-methyl-3-(hydroxymethyl)cyclobutane-1-carboxylate 97% | CAS: 2398-17-6 | AChemBlock [achemblock.com]

- 3. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the ¹H NMR Spectrum of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: A Technical Guide for Researchers

Introduction: The Intricacies of the Cyclobutane Ring in NMR Spectroscopy

For researchers and professionals in drug development and chemical sciences, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose. However, the analysis of strained ring systems, such as cyclobutanes, presents unique challenges and subtleties. The puckered nature of the cyclobutane ring, unlike the more flexible cyclohexane, leads to a rigid scaffold where the spatial arrangement of substituents profoundly influences the magnetic environment of each proton. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a bifunctional molecule with significant potential as a synthetic building block. We will explore the theoretical underpinnings of its spectral features, predict the spectra for both its cis and trans isomers, and provide a robust experimental protocol for acquiring high-quality data.

The core of this analysis lies in understanding how the stereochemical relationship between the methyl ester and hydroxymethyl groups dictates the chemical shifts, coupling constants, and overall appearance of the ¹H NMR spectrum. The non-planar, puckered conformation of the cyclobutane ring results in pseudo-axial and pseudo-equatorial positions for the substituents and protons, leading to complex spin-spin coupling networks and potential for diastereotopicity that must be carefully dissected.[1]

Theoretical Framework: Unraveling the Spectral Complexity

The ¹H NMR spectrum of a substituted cyclobutane is governed by a confluence of factors, each contributing to the final spectral readout. A thorough understanding of these principles is essential for accurate interpretation.

Ring Conformation and Puckering

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2] This puckering interconverts rapidly at room temperature, but the presence of substituents can favor one conformation. This leads to protons and substituents occupying pseudo-axial and pseudo-equatorial positions, which are distinct magnetic environments.

Electronegativity and Anisotropic Effects of Substituents

The two functional groups, the methyl ester (-COOCH₃) and the hydroxymethyl (-CH₂OH), exert significant influence on the chemical shifts of the ring protons.

-

Inductive Effects: The oxygen atoms in both substituents are electronegative, leading to a deshielding (downfield shift) of nearby protons. This effect is strongest for the methine protons at the points of substitution (C1 and C3).

-

Magnetic Anisotropy: The carbonyl group (C=O) of the ester creates a conical region of shielding and deshielding.[3][4] Protons located in the deshielding zone (in the plane of the carbonyl group) will be shifted downfield, while those in the shielding zone (above or below the plane) will be shifted upfield. The orientation of the ester group relative to the ring protons will be a key differentiator between the cis and trans isomers.

Spin-Spin Coupling: A Stereochemical Roadmap

Proton-proton coupling constants (J-values) in cyclobutanes are highly sensitive to the dihedral angle between the coupled protons.[1] This makes them an invaluable tool for stereochemical assignment.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly variable, with cis couplings (typically 4.6–11.5 Hz) often being different from trans couplings (2.0–10.7 Hz).[1]

-

Geminal Coupling (²J): The coupling between two non-equivalent protons on the same carbon (diastereotopic protons) is typically in the range of -10 to -15 Hz.

-

Long-Range Coupling (⁴J): Four-bond couplings across the ring are common in cyclobutanes and can further complicate the splitting patterns.

Symmetry and Diastereotopicity

The symmetry of the molecule determines the number of chemically equivalent protons and thus the number of distinct signals in the spectrum.

-

cis-isomer: Possesses a plane of symmetry, which simplifies the spectrum to a degree.

-

trans-isomer: Lacks a plane of symmetry, making all ring methylene protons potentially non-equivalent.

Crucially, the methylene protons of the -CH₂OH group are diastereotopic in both isomers because they are adjacent to a stereocenter (C3). Similarly, the methylene protons on the cyclobutane ring (at C2 and C4) are also diastereotopic. This means they are chemically non-equivalent and will appear as distinct signals, each likely as a doublet of doublets or a more complex multiplet, and they will exhibit geminal coupling to each other.

Predicted ¹H NMR Spectra

Based on the principles outlined above, we can predict the ¹H NMR spectra for the cis and trans isomers of this compound. The following predictions assume a standard NMR solvent like CDCl₃.

Structure and Proton Labeling

To facilitate the discussion, the protons in both isomers are labeled as follows:

Caption: Labeled structures of cis and trans isomers.

Predicted Data for cis-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| Hf (-COOCH₃ ) | 3H | ~3.70 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |

| Hd , He (-CH₂ OH) | 2H | ~3.65 | Doublet (d) | ³Jb-d/e ≈ 6-8 | Diastereotopic protons on the hydroxymethyl group, coupled to Hb. May appear as two separate signals if resolution is high. |

| Ha (CH -COOCH₃) | 1H | ~2.9 - 3.2 | Quintet or Multiplet (m) | ³Ja-c, ³Ja-c' | Deshielded by the adjacent ester group. Coupled to four neighboring methylene protons (Hc and Hc'). |

| Hb (CH -CH₂OH) | 1H | ~2.5 - 2.8 | Multiplet (m) | ³Jb-c, ³Jb-c', ³Jb-d/e | Deshielded by the hydroxymethyl group. Coupled to the four ring methylene protons and the two hydroxymethyl protons. |

| Hc , Hc' (ring -CH₂ -) | 4H | ~1.9 - 2.4 | Multiplet (m) | ²Jc-c', ³Ja-c, ³Ja-c', ³Jb-c, ³Jb-c' | Due to symmetry, the two CH₂ groups are equivalent, but the geminal protons within each are diastereotopic. Complex overlapping signals are expected. |

| -OH | 1H | Variable | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

Predicted Data for trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| Hg (-COOCH₃ ) | 3H | ~3.68 | Singlet (s) | N/A | Typical chemical shift for a methyl ester. |

| He , Hf (-CH₂ OH) | 2H | ~3.60 | Doublet (d) | ³Jb-e/f ≈ 6-8 | Diastereotopic protons on the hydroxymethyl group, coupled to Hb. |

| Ha (CH -COOCH₃) | 1H | ~2.8 - 3.1 | Multiplet (m) | ³Ja-c, ³Ja-c', ³Ja-d, ³Ja-d' | Deshielded by the ester. Coupled to four neighboring methylene protons. |

| Hb (CH -CH₂OH) | 1H | ~2.4 - 2.7 | Multiplet (m) | ³Jb-c, ³Jb-c', ³Jb-d, ³Jb-d', ³Jb-e/f | Deshielded by the hydroxymethyl group. Coupled to the four ring methylene protons and the two hydroxymethyl protons. |

| Hc , Hc' , Hd , Hd' (ring -CH₂ -) | 4H | ~1.8 - 2.5 | Multiplet (m) | Complex | The lack of symmetry renders all four methylene protons non-equivalent, leading to a more complex and spread-out multiplet region compared to the cis isomer. |

| -OH | 1H | Variable | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To validate these predictions and unambiguously determine the stereochemistry of a synthesized sample, a carefully executed NMR experiment is crucial.

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is critical for resolving the complex multiplets of the cyclobutane ring protons.

-

Insert the sample into the spectrometer and ensure it is locked onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical TMS signal.

-

-

1D ¹H NMR Acquisition:

-

Pulse Sequence: A standard 90° pulse-acquire sequence is generally sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase correct the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to obtain the relative proton ratios.

-

-

Advanced 2D NMR Experiments (for definitive assignment):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to one another. It is invaluable for tracing the connectivity within the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the assignment of CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can help to confirm the assignment of the ester and hydroxymethyl groups to the correct positions on the ring.

-

Conclusion and Outlook

The ¹H NMR spectrum of this compound is a rich source of stereochemical information. The key to its interpretation lies in a detailed analysis of chemical shifts, influenced by the anisotropic effects of the substituents, and the complex splitting patterns arising from the fixed, puckered nature of the cyclobutane ring. The predicted differences between the cis and trans isomers, particularly in the complexity of the ring methylene proton signals, should provide a clear diagnostic handle for stereochemical assignment. For unambiguous proof, a combination of 1D ¹H NMR and 2D correlation experiments like COSY and HSQC is strongly recommended. This guide provides the theoretical foundation and practical framework for researchers to confidently tackle the structural elucidation of this and other similarly substituted cyclobutane systems.

References

13C NMR analysis of substituted cyclobutanes

An In-depth Technical Guide to the ¹³C NMR Analysis of Substituted Cyclobutanes

Authored by: A Senior Application Scientist

The cyclobutane moiety is a cornerstone in medicinal chemistry and materials science, yet its unique structural properties present distinct challenges for spectroscopic analysis. This technical guide provides a comprehensive exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal tool for the structural and stereochemical elucidation of substituted cyclobutanes. We delve into the foundational principles governed by the ring's puckered conformation, offer a detailed analysis of substituent-induced chemical shifts, and present systematic protocols for data acquisition. Furthermore, this guide covers advanced NMR techniques, including DEPT and 2D-NMR, which are indispensable for the unambiguous assignment of complex cyclobutane derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹³C NMR for the robust characterization of this important class of cyclic compounds.

The Unique Challenge: Understanding the Cyclobutane Ring in NMR

Unlike planar aromatic rings or the conformationally well-defined cyclohexane chair, the cyclobutane ring is not a simple planar square. To alleviate significant torsional strain, it adopts a dynamic, puckered "butterfly" conformation.[1] This rapid equilibrium between two equivalent puckered states has a profound influence on the magnetic environment of each carbon nucleus, directly impacting the resulting ¹³C NMR spectrum.[1] The chemical shifts and coupling constants are exquisitely sensitive to the ring's conformation and the precise orientation (axial or equatorial) of its substituents.[1][2] A failure to appreciate this conformational dynamism is a common pitfall leading to misinterpretation of spectral data.

Unsubstituted cyclobutane, due to the rapid ring inversion that averages the magnetic environments, exhibits a single ¹³C resonance at approximately 22.4 ppm.[1][3] The introduction of even a single substituent breaks this symmetry, leading to a more complex spectrum where the chemical shifts of all four ring carbons are altered.

Core Principles of ¹³C NMR Analysis for Substituted Cyclobutanes

The power of ¹³C NMR lies in its ability to provide a direct count of non-equivalent carbon atoms and to reveal their electronic environment. For substituted cyclobutanes, interpreting the spectrum requires a systematic consideration of chemical shifts and the effects of substitution patterns and stereochemistry.

Interpreting Chemical Shifts: The Substituent Effect

The chemical shift of a given carbon in a substituted cyclobutane is primarily influenced by the nature of the substituent and its position on the ring. These effects are typically categorized as follows:

-

α-Effect: The largest effect, observed at the carbon atom directly bonded to the substituent (the ipso-carbon). Electronegative substituents (e.g., -OH, -Cl, -F) cause a significant downfield shift (to higher ppm values) due to inductive electron withdrawal.[4]

-

β-Effect: The effect on the adjacent carbons. This effect is also typically deshielding (downfield shift), though its magnitude is generally smaller than the α-effect.[4]

-

γ-Effect: The effect on the carbon two bonds away. The γ-effect is stereochemically dependent. A gauche or syn-periplanar arrangement between the substituent and the γ-carbon often results in a shielding effect (an upfield shift to lower ppm values), a phenomenon known as the "steric compression" or γ-gauche effect. This is particularly useful in differentiating stereoisomers.

-

δ-Effect: The effect on the carbon three bonds away, which is generally small but can be observed in rigid systems.[5]

The following table summarizes typical ¹³C chemical shift ranges for carbons in substituted cyclobutane rings. Note that these are approximate ranges and can be influenced by solvent and other substituents.

| Carbon Position | Substituent Type | Typical Chemical Shift (ppm) | Primary Influence |

| C-1 (ipso) | Alkyl (-CH₃) | 30 - 45 | α-Effect (deshielding) |

| Halogen (-Cl, -Br) | 45 - 70 | α-Effect (strong deshielding) | |

| Oxygen (-OH, -OR) | 65 - 85 | α-Effect (very strong deshielding) | |

| C-2 (ortho) | Any | 25 - 50 | β-Effect (deshielding) |

| C-3 (meta) | Any | 20 - 40 | γ-Effect (shielding/deshielding) |

The Decisive Role of Stereochemistry

¹³C NMR is exceptionally powerful for differentiating between diastereomers of substituted cyclobutanes (e.g., cis vs. trans isomers).[5][6] The spatial relationship between substituents dictates the magnetic environment of the ring carbons.

-

Cis vs. Trans Isomers: In 1,2-disubstituted cyclobutanes, the trans isomer, which often preferentially adopts a conformation with both substituents in pseudo-equatorial positions, will exhibit a different set of chemical shifts compared to the cis isomer.[2] Similarly, in 1,3-disubstituted systems, the steric interactions in the cis isomer typically lead to upfield shifts for the ring carbons compared to the less-strained trans isomer, a direct consequence of the γ-gauche effect.

-

Head-to-Head vs. Head-to-Tail Dimers: In cyclobutane dimers formed from photochemical [2+2] cycloadditions, ¹³C NMR can readily distinguish between isomers. Head-to-head isomers often show a larger separation of the cyclobutane carbon resonances compared to the more symmetrical head-to-tail isomers.[5][7]

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

A robust and reliable dataset is the foundation of accurate structural elucidation. The following protocol outlines the key steps and considerations for acquiring a standard broadband-decoupled ¹³C NMR spectrum of a substituted cyclobutane.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-50 mg of the purified cyclobutane derivative. The higher end of this range is preferable due to the low natural abundance of ¹³C (1.1%).[8]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent is critical, as it must fully dissolve the sample without reacting with it. Ensure the solvent peak does not overlap with key signals from the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers and are crucial for achieving sharp, well-resolved peaks.

-

-

Acquisition Parameter Selection:

-

Experiment Type: Select a standard 1D ¹³C experiment with proton broadband decoupling. This technique removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[9]

-

Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals, especially those of carbonyls or carbons attached to highly electronegative atoms, are captured.[1][9]

-

Acquisition Time (AQ): A typical value is 1-2 seconds. This parameter influences the digital resolution of the spectrum.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. This allows for partial relaxation of the carbon nuclei between pulses.

-

Number of Scans (NS): This is the most critical parameter for achieving good signal-to-noise. Due to the low abundance of ¹³C, a significantly higher number of scans is required compared to ¹H NMR, often ranging from several hundred to many thousands, depending on sample concentration.[1]

-

-

Data Processing:

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or by using an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.[3]

-

Workflow Visualization

The following diagram illustrates the logical flow from sample to elucidated structure.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

IR spectroscopy of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule and similar chemical entities.

Introduction: The Molecular Blueprint

This compound is a bifunctional organic molecule featuring a primary alcohol, a methyl ester, and a strained cyclobutane ring system. This unique combination of functional groups makes it a valuable building block in organic synthesis and drug discovery. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for its structural verification. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's covalent bonds.[1][2] Each functional group possesses characteristic absorption frequencies, allowing for unambiguous confirmation of the molecule's identity and purity.[1][3]

This document will elucidate the theoretical underpinnings of the molecule's IR spectrum, provide a validated experimental workflow using Attenuated Total Reflectance (ATR)-FT-IR, and offer a detailed interpretation of the resulting spectral data.

Molecular Structure and Key Functional Groups

The first step in any spectral analysis is to understand the structure of the analyte. The diagram below highlights the primary functional groups that will govern the features of the IR spectrum.

Caption: Molecular structure highlighting the key functional groups.

Principles of Infrared Spectroscopy for the Target Molecule

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of its covalent bonds.[2] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment.

For this compound, we anticipate characteristic absorptions from:

-

O-H Stretching (Alcohol): The hydroxyl group (-OH) engages in intermolecular hydrogen bonding, which significantly broadens its stretching vibration band.[4][5] This results in a prominent, broad "tongue-like" peak.[4]

-

C-H Stretching (Alkane): The sp³ hybridized C-H bonds of the cyclobutane ring and methyl groups will exhibit stretching vibrations just below 3000 cm⁻¹.[6][7]

-

C=O Stretching (Ester): The carbonyl (C=O) bond of the ester is a strong dipole, leading to a very intense and sharp absorption.[2][4] Its position is a reliable indicator of the ester functional group.[4][8]

-

C-O Stretching (Ester and Alcohol): Both the ester and alcohol functionalities contain C-O single bonds. These produce strong, distinct peaks in the fingerprint region of the spectrum.[8][9][10]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of absorptions from C-C bond stretching and various bending vibrations (scissoring, rocking, wagging).[1][2][3] The unique pattern in this region is characteristic of the entire molecular structure, including the cyclobutane ring system.[11][12]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis due to its simplicity, speed, and lack of need for sample preparation like creating KBr pellets.[13][14][15][16] The technique relies on an evanescent wave that penetrates a small depth into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[15][17]

Validated Workflow for ATR-FT-IR Spectroscopy

The following diagram and protocol outline a self-validating system for acquiring a high-quality IR spectrum.

Caption: Standard operating procedure for ATR-FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation & Crystal Cleaning:

-

Causality: A pristine crystal surface is paramount. Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the results.

-

Protocol: Thoroughly clean the ATR crystal (e.g., diamond) with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.[18]

-

-

Background Spectrum Acquisition:

-

Causality: The background scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench response. This spectrum is later subtracted from the sample spectrum to isolate the analyte's absorptions. This is a critical self-validation step.

-

Protocol: With the clean, empty crystal in place, perform a background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Causality: Direct and complete contact between the sample and the ATR crystal is necessary for the evanescent wave to interact effectively with the material.[18][19]

-

Protocol: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient.[20][21] If it is a solid, use a spatula to apply a few milligrams and lower the pressure clamp to ensure firm contact.[15][18]

-

-

Sample Spectrum Acquisition:

-

Protocol: Using the same instrument settings as the background scan (e.g., number of scans, resolution), acquire the sample spectrum.

-

-

Data Processing and Analysis:

-

Causality: Modern FT-IR software automatically performs background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[13]

-

Protocol: The resulting spectrum should display transmittance or absorbance on the y-axis versus wavenumber (cm⁻¹) on the x-axis. Analyze the key absorption bands as detailed in the following section.

-

Spectral Analysis and Interpretation

The IR spectrum of this compound is a composite of the signals from its constituent parts. The following table summarizes the expected key absorption bands.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity & Characteristics |

| 3550–3200 | O–H Stretch | Alcohol | Strong, very broad peak due to hydrogen bonding.[3][9] |

| 2980–2850 | C–H Stretch (sp³) | Alkane (Ring, -CH₂) | Strong to medium, sharp peaks.[7][22] |

| 1750–1735 | C=O Stretch | Ester | Very strong, sharp peak. Often the most intense in the spectrum.[4][23] |

| ~1465 & ~1375 | C–H Bend | Alkane | Medium to weak, sharp peaks. |

| 1300–1000 | C–O Stretch | Ester & Alcohol | Two or more strong, sharp peaks.[8][10] |

| ~935-900 | Ring Vibration | Cyclobutane | May show a characteristic band in this region.[11] |

Detailed Interpretation

-

Region 1: The Hydroxyl (O-H) Stretch (3550–3200 cm⁻¹) The most unmistakable feature for this molecule will be a powerful, broad absorption centered around 3350 cm⁻¹.[5] Its breadth is a direct consequence of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[4]

-

Region 2: The Alkane (C-H) Stretches (2980–2850 cm⁻¹) Just to the right of the 3000 cm⁻¹ line, a series of strong, sharp peaks will appear.[6] These are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the cyclobutane ring, the hydroxymethyl group, and the ester's methyl group.

-

Region 3: The Carbonyl (C=O) Stretch (1750–1735 cm⁻¹) A dominant, sharp, and very intense peak is expected in this region, characteristic of the C=O stretch in a saturated ester.[4][22] Its high intensity is due to the large change in dipole moment during the stretching vibration. The absence of conjugation with a double bond or aromatic ring places this absorption at a relatively high frequency (compared to, for instance, an α,β-unsaturated ester).

-

Region 4: The Fingerprint Region (<1500 cm⁻¹) This complex region provides the "fingerprint" confirmation.

-

C-O Stretches (1300-1000 cm⁻¹): Expect at least two strong absorptions here. One, typically around 1250-1150 cm⁻¹, arises from the C-O bond stretch of the ester group.[8][23] Another strong peak, typically around 1075-1000 cm⁻¹, corresponds to the C-O stretch of the primary alcohol.[5][10]

-

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, though they can be less intense and harder to assign definitively. A band in the 935–900 cm⁻¹ region has been suggested as being characteristic of the cyclobutane ring system.[11] Other complex bending and rocking motions contribute to the unique pattern in this region.[12]

-

Conclusion

FT-IR spectroscopy, particularly when employing the ATR technique, is a powerful and efficient method for the structural confirmation of this compound. By following a validated experimental workflow, researchers can obtain a high-quality spectrum. The key to interpretation lies in systematically identifying the characteristic absorption bands for the primary alcohol (broad O-H stretch), the methyl ester (very strong C=O stretch), and the C-O and C-H vibrations, which together provide an unambiguous confirmation of the molecular structure.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. jascoinc.com [jascoinc.com]

- 15. agilent.com [agilent.com]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. azom.com [azom.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Abstract

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a bifunctional organic molecule featuring a strained cyclobutane ring, a primary alcohol, and a methyl ester. This unique combination of functional groups results in a rich and predictable fragmentation pattern under electron ionization mass spectrometry (EI-MS), making it an excellent case study for structural elucidation. This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, intended for researchers, chemists, and drug development professionals. We will deconstruct the core principles governing the fragmentation of its constituent moieties, propose a detailed fragmentation pathway, present a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation.

Physicochemical Properties and Structural Overview

Before delving into its mass spectrometric behavior, it is essential to understand the fundamental properties of the analyte.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 89941-55-9 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Monoisotopic Mass | 144.078644 Da | [3] |

| Structure | A 1,3-substituted cyclobutane ring bearing a carbomethoxy group and a hydroxymethyl group. |

The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (ester carbonyl) influences its chromatographic behavior, while the combination of the primary alcohol, ester, and strained ring dictates its fragmentation logic in the mass spectrometer.

Core Principles of Fragmentation in EI-MS

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and structurally informative fragmentation.[4] The fragmentation of this compound is governed by the predictable behavior of its three key structural features.

Fragmentation of the Primary Alcohol Moiety

Alcohols undergo characteristic fragmentation pathways in EI-MS. The molecular ion peak is often weak or entirely absent due to the ease of fragmentation.[5][6]

-

α-Cleavage: This is the most dominant fragmentation pathway for primary alcohols.[7][8] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon, resulting in a resonance-stabilized oxonium ion. For a primary alcohol, this characteristically yields a prominent ion at m/z 31 ([CH₂OH]⁺).[5]

-

Dehydration: Alcohols readily lose a molecule of water (18 Da), leading to an [M-18]⁺• peak.[5][6][7] This peak can be a significant indicator of an alcohol functionality, especially in primary alcohols.

Fragmentation of the Methyl Ester Moiety

Esters also exhibit well-defined fragmentation patterns.

-

Loss of the Alkoxy Group: A common cleavage is the loss of the methoxy group as a radical (•OCH₃, 31 Da), resulting in an acylium ion [M-31]⁺. This fragment is often resonance-stabilized.

-

Loss of the Carbomethoxy Group: The entire ester group can be lost as a radical (•COOCH₃, 59 Da), yielding an [M-59]⁺ ion corresponding to the remaining hydrocarbon portion of the molecule.

-

McLafferty Rearrangement: While common in long-chain esters, this rearrangement requires a γ-hydrogen that can be transferred to the carbonyl oxygen. Due to the rigid cyclobutane structure, a classical McLafferty rearrangement is not favored for this specific molecule. However, ions characteristic of ester fragmentation, such as m/z 74, are often monitored in the analysis of fatty acid methyl esters.[9][10]

Fragmentation of the Cyclobutane Ring

The inherent ring strain of the cyclobutane core makes it susceptible to cleavage under electron ionization.

-

Ring Cleavage: Saturated cyclic compounds often fragment by cleaving the ring at one or more positions. A common pathway for cyclobutane itself is the loss of ethene (C₂H₄, 28 Da) to produce an ethene radical cation, which is observed as the base peak at m/z 28 in its spectrum.[11][12] For substituted cyclobutanes, this cleavage can lead to more complex fragments derived from the expulsion of neutral alkenes.

Predicted Fragmentation Pathway

By synthesizing the principles above, we can predict the major fragmentation pathways for this compound (M⁺• at m/z 144). The molecular ion is expected to be of low abundance.

The fragmentation cascade is initiated from the molecular ion and proceeds through several competing pathways driven by the alcohol, ester, and cyclobutane functionalities.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Key Predicted Fragments

| m/z | Proposed Ion Structure / Origin | Description of Loss | Significance |

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight; likely to be low abundance or absent. |

| 126 | [M - H₂O]⁺• | Loss of water from the primary alcohol. | Strong indicator of a hydroxyl group.[5][7] |

| 113 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. | Confirms the presence of a methyl ester. |

| 85 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical. | Indicates the mass of the cyclobutane-CH₂OH portion. |

| 67 | [C₅H₇]⁺ | Loss of water from the m/z 85 fragment. | Common hydrocarbon fragment resulting from secondary fragmentation. |